Csf1R-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Csf1R-IN-17 is a potent and selective antagonist of the colony-stimulating factor 1 receptor. This compound has shown significant efficacy in inhibiting the differentiation of osteoclasts, which are cells responsible for bone resorption. The inhibition concentration half-maximum (IC50) of this compound is 0.2 nanomolar, indicating its high potency .
Vorbereitungsmethoden
The synthesis of Csf1R-IN-17 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve the use of purine-based inhibitors . Industrial production methods for this compound are not publicly disclosed, but they generally follow standard pharmaceutical manufacturing practices, ensuring high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Csf1R-IN-17 undergoes various chemical reactions, primarily focusing on its interaction with the colony-stimulating factor 1 receptor. The compound is known to inhibit the receptor’s activity, thereby preventing the differentiation of osteoclasts . Common reagents and conditions used in these reactions include specific inhibitors and controlled environments to maintain the stability and efficacy of the compound. The major product formed from these reactions is the inhibited colony-stimulating factor 1 receptor, which leads to reduced osteoclast activity.
Wissenschaftliche Forschungsanwendungen
Csf1R-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition mechanisms of colony-stimulating factor 1 receptor. In biology, it helps in understanding the role of osteoclasts in bone resorption and their regulation. In medicine, this compound is being explored for its potential therapeutic applications in treating diseases related to excessive bone resorption, such as osteoporosis . Additionally, it has implications in cancer research, particularly in targeting myeloid-derived suppressor cells in colorectal cancer .
Wirkmechanismus
Csf1R-IN-17 exerts its effects by binding to the colony-stimulating factor 1 receptor on the surface of osteoclasts and other target cells. This binding prevents the receptor from interacting with its natural ligand, colony-stimulating factor 1, thereby inhibiting the receptor’s activation and subsequent signaling pathways . The primary molecular targets involved in this mechanism are the colony-stimulating factor 1 receptor and the downstream signaling pathways, including the JAK/STAT3 axis .
Vergleich Mit ähnlichen Verbindungen
Csf1R-IN-17 is unique in its high potency and selectivity for the colony-stimulating factor 1 receptor. Similar compounds include Pexidartinib, Emactuzumab, and other colony-stimulating factor 1 receptor inhibitors . Compared to these compounds, this compound has a significantly lower inhibition concentration half-maximum, making it a more potent inhibitor. Additionally, its selectivity for the colony-stimulating factor 1 receptor reduces the likelihood of off-target effects, enhancing its therapeutic potential .
Eigenschaften
Molekularformel |
C20H25N5O2 |
---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-[4-[6-[methyl(oxan-4-ylmethyl)amino]-7H-purin-8-yl]phenyl]ethanol |
InChI |
InChI=1S/C20H25N5O2/c1-25(12-15-7-10-27-11-8-15)20-17-19(21-13-22-20)24-18(23-17)16-4-2-14(3-5-16)6-9-26/h2-5,13,15,26H,6-12H2,1H3,(H,21,22,23,24) |
InChI-Schlüssel |
RAPLIABAPLXBMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1CCOCC1)C2=NC=NC3=C2NC(=N3)C4=CC=C(C=C4)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.